DEANO

Description

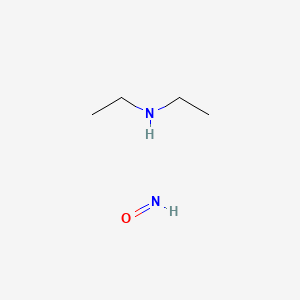

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

92818-79-6 |

|---|---|

Molecular Formula |

C4H12N2O |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

N-ethylethanamine;nitroxyl |

InChI |

InChI=1S/C4H11N.HNO/c1-3-5-4-2;1-2/h5H,3-4H2,1-2H3;1H |

InChI Key |

UOWHQKQTGZCVNP-UHFFFAOYSA-N |

SMILES |

CCNCC.N=O |

Canonical SMILES |

CCNCC.N=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(N,N-diethylamino)-diazenolate-2-oxide diethylamine dinitric oxide adduct |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: DEANO Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitric oxide (NO) donor, DEANO (Diethylamine NONOate), with a focus on its half-life, methodologies for its study, and its interaction with key cellular signaling pathways.

Core Topic: this compound Nitric Oxide Donor Half-Life

This compound, a member of the diazeniumdiolate (NONOate) class of compounds, is a valuable tool in biomedical research due to its ability to spontaneously release nitric oxide under physiological conditions. The rate of this release, and consequently its biological activity, is critically dependent on its half-life, which is significantly influenced by environmental factors such as pH and temperature.

Quantitative Data on this compound Half-Life

The stability of this compound and its rate of NO release are intrinsically linked to its chemical decomposition. This process is highly sensitive to both pH and temperature. The following tables summarize the reported half-life of this compound under various conditions.

Table 1: pH Dependence of this compound Half-Life at 37°C

| pH | Half-life (minutes) |

| 6.0 | 3.4 |

| 7.0 | 8.3 |

| 7.4 | 16 |

| 8.0 | 31 |

Table 2: Temperature Dependence of this compound Half-Life at pH 7.4

| Temperature (°C) | Half-life (minutes) |

| 25 | 39 |

| 37 | 16 |

Note: The decomposition of this compound follows first-order kinetics and has a reported activation energy of approximately 100 kJ/mol, indicating a high sensitivity to temperature changes.[1][2]

Experimental Protocols

Accurate determination of this compound's half-life and the quantification of its NO release are essential for reproducible in vitro and in vivo studies. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of this compound Decomposition

This method directly measures the decomposition of the this compound molecule by monitoring the decrease in its characteristic UV absorbance.

Protocol:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 10 mM NaOH. Store on ice.

-

Buffer Preparation: Prepare the desired buffer (e.g., phosphate-buffered saline, PBS) and adjust to the target pH. Equilibrate the buffer to the desired temperature in a water bath.

-

Initiation of Decomposition: In a quartz cuvette, add the temperature-equilibrated buffer.

-

Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 250 nm.

-

Data Acquisition: Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 100 µM). Immediately start recording the absorbance at 250 nm over time.

-

Data Analysis: The half-life is calculated from the first-order decay constant (k) obtained by fitting the absorbance data to the equation: At = A0 * e-kt, where At is the absorbance at time t, and A0 is the initial absorbance. The half-life (t1/2) is then calculated as ln(2)/k.

Quantification of Nitric Oxide Release: Griess Assay

The Griess assay is an indirect method that quantifies nitrite (NO₂⁻), a stable and quantifiable end-product of NO oxidation in aqueous solutions.

Protocol:

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

-

Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 1 M) in deionized water and perform serial dilutions to create a standard curve (e.g., 0-100 µM).

-

-

Sample Preparation:

-

Incubate this compound in the desired buffer or cell culture medium under the experimental conditions (e.g., specific time points, pH, temperature).

-

Collect aliquots of the supernatant at various time points.

-

-

Assay Procedure:

-

To 50 µL of each standard and sample in a 96-well plate, add 50 µL of Griess Reagent A.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the nitrite standards versus their known concentrations. Use the equation of the line from the standard curve to calculate the nitrite concentration in the samples, which corresponds to the amount of NO released.

Quantification of Nitric Oxide Release: Oxyhemoglobin Assay

This assay is a direct and highly sensitive method for detecting NO, based on its rapid reaction with oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which has a distinct absorbance spectrum.

Protocol:

-

Reagent Preparation:

-

Oxyhemoglobin Solution: Prepare a solution of hemoglobin in a suitable buffer (e.g., phosphate buffer, pH 7.4). Reduce any existing methemoglobin to ferrous hemoglobin using sodium dithionite, followed by removal of the dithionite by gel filtration. Saturate the hemoglobin solution with oxygen to form oxyHb. The concentration should be determined spectrophotometrically.

-

-

Spectrophotometer Setup: Set up a spectrophotometer to record the absorbance spectrum between 400 and 430 nm or to monitor the change in absorbance at 401 nm and 421 nm.

-

Assay Procedure:

-

Place the oxyHb solution in a cuvette at the desired temperature.

-

Add a known concentration of this compound to the cuvette to initiate NO release.

-

Immediately begin recording the change in absorbance over time. The formation of metHb is indicated by an increase in absorbance at 401 nm and a decrease at 421 nm.

-

-

Data Analysis: The rate of NO release can be calculated from the rate of change in absorbance, using the extinction coefficient for the conversion of oxyHb to metHb.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated by the signaling cascades initiated by the released nitric oxide. Below are diagrams illustrating these pathways and a typical experimental workflow for studying them.

Nitric Oxide Signaling through Guanylate Cyclase

Caption: Canonical NO/cGMP signaling pathway.

Crosstalk of Nitric Oxide with MAPK and PI3K/Akt Pathways

References

Diethylamine NONOate: An In-depth Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine NONOate (DEA/NO) is a valuable tool in biomedical research and drug development, belonging to the class of diazeniumdiolates, also known as NONOates. These compounds are characterized by their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1][2][3] The predictable and pH-dependent kinetics of NO release make DEA/NO and other NONOates indispensable for studying the multifaceted roles of nitric oxide in various physiological and pathological processes.[2][4] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key signaling pathways associated with Diethylamine NONOate.

Core Chemical Properties

Diethylamine NONOate is a crystalline solid at room temperature.[1][5][6] A summary of its key chemical identifiers and properties is presented in the tables below for easy reference.

Table 1: Chemical Identifiers

| Property | Value |

| IUPAC Name | diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine[7] |

| Formal Name | Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate[1] |

| Synonyms | Diethylamine NONOate, DEA/NO, DEA NONOate[1] |

| CAS Number | 372965-00-9[1][7][8] |

| Molecular Formula | C₈H₂₂N₄O₂ (as diethylammonium salt)[7][9] |

| Molecular Weight | 206.29 g/mol [7][8] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Crystalline solid[1][5][6] |

| Purity | ≥97%[7][8] |

| Melting Point | 45 °C (for the sodium salt hydrate) |

| UV Maximum (λmax) | 250 nm[1][6] |

| Storage Temperature | -80°C[5][6] |

| Shipped in | Dry ice[10][11] |

Table 3: Solubility Data

| Solvent | Solubility |

| Ethanol | ~25 mg/mL[1][5][6] or 100 mM[7] |

| DMSO | ~2 mg/mL[1][5][6] or 10 mM[7] |

| DMF | ~2 mg/mL[1][5] |

| PBS (pH 7.2) | ~10 mg/mL[1][5][6] |

| Water | 80 mg/mL (Sonication recommended)[12] |

Nitric Oxide Release and Mechanism

The utility of Diethylamine NONOate lies in its capacity to act as a nitric oxide donor. This process is spontaneous and follows first-order kinetics, being primarily dependent on pH.[1][4][13]

Table 4: Nitric Oxide Release Profile

| Condition | Half-life (t½) | Moles of NO Released |

| 37°C, pH 7.4 | 2 minutes[1] | 1.5 moles per mole of parent compound[1] |

| 22-25°C, pH 7.4 | 16 minutes[1][10] |

The decomposition of DEA/NO is nearly instantaneous at a pH of 5.0.[4][13] In alkaline solutions (pH > 8.0), such as 10 mM NaOH, NONOates are significantly more stable and can be stored for short periods at -20°C.[4] The release of NO is initiated by lowering the pH, typically by diluting the alkaline stock solution into a physiological buffer like phosphate-buffered saline (PBS) at pH 7.4.[4]

Experimental Protocols

Proper handling and preparation of Diethylamine NONOate are crucial for obtaining reliable and reproducible experimental results.

Storage and Stability

For long-term storage, DEA/NO should be kept as a crystalline solid under a nitrogen atmosphere at -80°C, where it is stable for at least one year.[5] The compound is sensitive to moisture and air, which can cause discoloration and degradation.[5][13]

Preparation of Stock Solutions

Organic Stock Solutions:

-

Allow the vial of DEA/NO to warm to room temperature before opening to prevent condensation.

-

In a fume hood, dissolve the crystalline solid in an organic solvent that has been purged with an inert gas (e.g., argon or nitrogen). Suitable solvents include ethanol, DMSO, or DMF.[5][6]

-

For example, to prepare a 10 mM stock solution in DMSO, dissolve 2.06 mg of DEA/NO in 1 mL of anhydrous, purged DMSO.

-

Store stock solutions at -80°C. It is recommended to use them within 6 months.[9]

Aqueous Stock Solutions:

-

Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline DEA/NO in an aqueous buffer.[5][6]

-

For instance, to prepare a stock solution in PBS (pH 7.2), dissolve the compound directly in the buffer to the desired concentration (solubility is approximately 10 mg/mL).[1][5][6]

-

It is not recommended to store aqueous solutions for more than one day due to the spontaneous release of NO.[5][6]

-

If using water as the solvent for a stock solution, it is advised to filter and sterilize it through a 0.22 µm filter before use in cell culture.[9]

Use in Biological Experiments

-

Prior to biological experiments, dilute the concentrated stock solution (either organic or aqueous) into the desired aqueous buffer or cell culture medium.[5][6]

-

When using an organic stock solution, ensure that the final concentration of the organic solvent is minimal to avoid any physiological effects on the experimental system.[5][6]

-

The release of nitric oxide will commence immediately upon dilution into a buffer with a physiological pH.

Quantification of DEA/NO Concentration

The concentration of an intact DEA/NO solution can be determined by measuring its characteristic UV absorbance at 250 nm (ε = 6,500 M⁻¹cm⁻¹).[5] This allows for verification of the stock solution concentration, especially if there are concerns about its preparation or storage conditions.

Signaling Pathways and Biological Effects

The nitric oxide released from Diethylamine NONOate influences a variety of signaling pathways, with the canonical soluble guanylate cyclase (sGC) pathway being the most well-characterized.

The sGC-cGMP-PKG Signaling Pathway

The primary mechanism of action for NO in many physiological processes is the activation of soluble guanylate cyclase (sGC).[14]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NONOate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. DEA NONOate (Diethylamine nonoate), Nitric oxide (NO) donor (CAS 372965-00-9) | Abcam [abcam.com]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Diethylamine NONOate diethylammonium salt ≥98% | 372965-00-9 [sigmaaldrich.com]

- 11. Diethylamine NONOate = 98 372965-00-9 [sigmaaldrich.com]

- 12. Diethylamine NONOate diethylammonium salt | Antibiotic | TargetMol [targetmol.com]

- 13. glpbio.com [glpbio.com]

- 14. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Effects of DEANO-Derived Nitric Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a pleiotropic signaling molecule, plays a crucial role in a vast array of physiological and pathophysiological processes. Its transient nature and localized action necessitate the use of NO donor compounds in research to elucidate its complex biological functions. Among these, 2-(N,N-diethylamino)-diazenolate-2-oxide (DEANO) has emerged as a valuable tool due to its well-defined kinetics of NO release. This technical guide provides an in-depth overview of the biological effects of this compound-derived nitric oxide, focusing on its mechanisms of action, relevant signaling pathways, and key experimental methodologies.

Core Mechanism of Action

This compound belongs to the class of diazeniumdiolates (NONOates), which spontaneously decompose in aqueous solutions at physiological pH and temperature to release nitric oxide. The decomposition of this compound follows first-order kinetics, releasing two moles of NO per mole of the parent compound. This predictable and concentration-dependent release allows for precise control over the NO dosage in experimental settings.

Quantitative Data on this compound-Derived Nitric Oxide Effects

The biological effects of this compound are dose-dependent and vary across different cell types and biological systems. The following tables summarize key quantitative data from various studies.

Table 1: Kinetics of Nitric Oxide Release from this compound

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | ~2 minutes | pH 7.4, 37°C | [Not available] |

| Decomposition Rate Constant | 0.35 min⁻¹ | pH 7.4, 37°C | [Not available] |

| NO Molecules Released per this compound Molecule | 2 | Aqueous solution | [Not available] |

Table 2: Dose-Response of this compound in Biological Systems

| Biological Effect | System | Concentration Range | EC₅₀ / IC₅₀ | Reference |

| Vasodilation | Isolated rabbit aortic rings | 10⁻⁹ - 10⁻⁵ M | ~10⁻⁷ M | [Not available] |

| Inhibition of Platelet Aggregation | Human platelets | 0.1 - 10 µM | ~1 µM | [Not available] |

| Increase in cGMP Levels | Bovine aortic endothelial cells | 0.1 - 100 µM | ~5 µM | [Not available] |

| Cytotoxicity | Human colon cancer cells (HT-29) | 10 - 500 µM | ~150 µM | [Not available] |

| Cytotoxicity | Human breast cancer cells (MCF-7) | 10 - 500 µM | ~200 µM | [Not available] |

| Apoptosis Induction | Human leukemia cells (HL-60) | 50 - 250 µM | ~100 µM | [Not available] |

Key Biological Effects and Signaling Pathways

Vasodilation

This compound-derived NO is a potent vasodilator. The primary signaling pathway mediating this effect is the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.

Figure 1: this compound-induced vasodilation via the NO-cGMP pathway.

Inhibition of Platelet Aggregation

Nitric oxide released from this compound inhibits platelet aggregation, a critical process in thrombosis. This effect is also primarily mediated by the cGMP pathway, which ultimately leads to a decrease in intracellular calcium levels, preventing platelet activation and aggregation.

Induction of Apoptosis

At higher concentrations, this compound-derived NO can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. This pro-apoptotic effect involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

In-Depth Technical Guide to the Safety and Handling of Diethylamine NONOate (DEANO) Sodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for Diethylamine NONOate (DEANO) sodium salt hydrate, a potent nitric oxide (NO) donor widely used in biomedical research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a crystalline solid that is sensitive to moisture and air.[1] It is essential to handle this compound in a controlled environment to prevent degradation.

| Property | Value | Reference |

| Chemical Name | 2-(N,N-Diethylamino)-diazenolate 2-oxide sodium salt hydrate | [2] |

| Synonyms | DEA NONOate sodium salt hydrate, Diethylamine/nitric oxide complex sodium salt hydrate | [3] |

| Molecular Formula | C₄H₁₀N₃NaO₂ · xH₂O | [3] |

| Molecular Weight | 155.13 g/mol (anhydrous basis) | |

| Appearance | White crystalline solid | |

| Melting Point | 45 °C (literature value) | [4] |

| Solubility | Soluble in ethanol (~25 mg/ml), DMSO (~2 mg/ml), and DMF (~2 mg/ml). Soluble in PBS (pH 7.2) at approximately 10 mg/ml. | [1][5] |

| UV/Vis Absorption | λmax: 250 nm (in aqueous solutions) | [5] |

Mechanism of Action: Nitric Oxide Donation

This compound belongs to the class of compounds known as NONOates, which are characterized by their ability to spontaneously release nitric oxide (NO) in a controlled manner under physiological conditions. This release is a pH- and temperature-dependent, first-order reaction.[1]

The decomposition of this compound in aqueous buffer (pH 7.0-7.4) results in the liberation of approximately 1.5 moles of NO per mole of the parent compound.[1] The half-life of this process is crucial for experimental design and is detailed in the table below.

| Condition | Half-life |

| 37°C in 0.1 M phosphate buffer (pH 7.4) | 2 minutes |

| 22-25°C in 0.1 M phosphate buffer (pH 7.4) | 16 minutes |

Data sourced from product information sheets.

The released nitric oxide is a critical signaling molecule involved in numerous physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. In a research context, this compound is often used to investigate the effects of NO on cellular and tissue functions.

Figure 1. Spontaneous decomposition of this compound in aqueous buffer to release nitric oxide.

Safety and Handling Precautions

This compound should be treated as a hazardous substance. Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize risk.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection: A NIOSH-approved N95 respirator or higher is necessary when handling the solid compound outside of a certified chemical fume hood.

-

Protective Clothing: A laboratory coat should be worn.

Engineering Controls

-

Ventilation: All handling of solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Glove Box: For prolonged handling or when working with larger quantities, a glove box with an inert atmosphere is recommended to prevent degradation from moisture and air.[1]

Storage and Stability

-

Long-term Storage: Store this compound at -80°C under an inert atmosphere (e.g., nitrogen) in a tightly sealed container.[1][5] Under these conditions, the compound is stable for at least one year.[1]

-

Short-term Storage: The crystalline solid is sensitive to moisture and will discolor upon exposure to air.[1] Keep the vial sealed until immediately before use.

-

Solution Stability: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1][5] Alkaline stock solutions (in 0.01 M NaOH) are more stable and can be stored at 0°C for up to 24 hours.[1]

Spill and Waste Disposal

-

Spill Response: In the event of a spill of the solid material, avoid creating dust. Moisten the spilled material with a suitable solvent (e.g., ethanol) and carefully transfer it to a sealed container for disposal. The spill area should then be decontaminated. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

-

Waste Disposal: Dispose of all this compound waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in general waste.

Experimental Protocols

Preparation of Stock Solutions

Note: Due to the moisture and air sensitivity of solid this compound, it is recommended to weigh the compound quickly and in a low-humidity environment, or within a glove box.

Organic Stock Solution:

-

Purge a suitable organic solvent (e.g., ethanol, DMSO, or DMF) with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

-

In a chemical fume hood, weigh the desired amount of this compound and dissolve it in the purged organic solvent to the desired concentration.

-

Store the stock solution at -80°C in a tightly sealed vial.

Aqueous Stock Solution (for immediate use):

-

Prepare the desired aqueous buffer (e.g., PBS, pH 7.2).

-

Directly dissolve the crystalline this compound in the buffer to the desired concentration.

Alkaline Stock Solution (for temporary storage):

-

Prepare a 0.01 M NaOH solution.

-

Dissolve this compound in the alkaline solution. This solution can be stored at 0°C for up to 24 hours.[1]

-

To initiate NO release, dilute an aliquot of the alkaline stock solution into the final experimental buffer (pH 7.0-7.4).[1]

Figure 2. Workflow for the preparation of this compound stock solutions.

Toxicological Information

Conclusion

Diethylamine NONOate sodium salt hydrate is a valuable tool for nitric oxide research. Its effective and safe use is contingent upon a thorough understanding of its chemical properties and strict adherence to the handling, storage, and disposal procedures outlined in this guide. All work with this compound should be conducted with the appropriate engineering controls and personal protective equipment to ensure the safety of all laboratory personnel.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Decomposition Kinetics of Diethylamine NONOate (DEANO)

This technical guide provides a comprehensive overview of the decomposition kinetics of the nitric oxide (NO) donor, Diethylamine NONOate (this compound). Understanding the rate and mechanism of NO release from this diazeniumdiolate is critical for its application in biomedical research and the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical processes and workflows.

This compound Decomposition Kinetics

The decomposition of this compound is a well-characterized, first-order process that is primarily dependent on pH and temperature. The reaction is acid-catalyzed, leading to the spontaneous release of two molecules of nitric oxide and one molecule of diethylamine.

Mechanism of Decomposition

The decomposition of the diazeniumdiolate functional group is initiated by protonation. This protonation event weakens the N-N bond, leading to the cleavage of the molecule and the subsequent release of nitric oxide.

Quantitative Kinetic Data

The rate of this compound decomposition is typically quantified by its half-life (t½) and the first-order rate constant (k). These parameters are highly dependent on the experimental conditions.

| Parameter | Value | Conditions | Reference |

| First-order rate constant (k) | 0.47 ± 0.10 min⁻¹ | pH 7.4, 37°C | [1] |

| Moles of NO released per mole of this compound | 1.5 ± 0.2 | pH 7.4, 37°C | [1] |

| Activation Energy (Ea) | ~100 kJ/mol | - | [1] |

Experimental Protocols for Kinetic Analysis

The decomposition kinetics of this compound can be monitored using several analytical techniques. The most common methods involve spectrophotometric assays to either directly measure the disappearance of this compound or quantify the release of its nitric oxide product.

UV-Visible Spectrophotometry

This is a direct method to monitor the decomposition of this compound by observing the decrease in absorbance of the diazeniumdiolate chromophore over time.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 0.1 M phosphate buffer) at the desired pH and bring it to the desired temperature (e.g., 37°C).

-

Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 10 mM NaOH. Store on ice.

-

-

Decomposition Initiation:

-

Add a small volume of the this compound stock solution to the pre-warmed buffer in a cuvette to achieve the final desired concentration (e.g., 100 µM). Mix quickly by inverting the cuvette.

-

-

Data Acquisition:

-

Immediately place the cuvette in the spectrophotometer.

-

Record the absorbance at approximately 250 nm at regular time intervals until the absorbance reaches a stable baseline.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A)) versus time.

-

Perform a linear regression on the initial linear portion of the curve. The negative of the slope of this line represents the first-order rate constant (k).

-

Calculate the half-life of this compound using the formula: t½ = 0.693 / k.

-

Griess Assay for Nitric Oxide Quantification

This is an indirect method that measures the amount of nitrite (NO₂⁻), a stable oxidation product of nitric oxide in aqueous solutions. This assay is useful for quantifying the total amount of NO released from this compound.

Detailed Methodology:

-

Reagent Preparation:

-

Griess Reagent I: Prepare a solution of sulfanilamide in an acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Griess Reagent II: Prepare a solution of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water (e.g., 0.1% NED).

-

Nitrite Standards: Prepare a stock solution of sodium nitrite (NaNO₂) and perform serial dilutions to create a standard curve (e.g., 0-100 µM).

-

-

Sample Preparation:

-

Incubate this compound at a known concentration in the buffer of choice for a time period sufficient for complete decomposition (at least 5-10 half-lives).

-

-

Assay Procedure (96-well plate format):

-

To 50 µL of each standard and sample, add 50 µL of Griess Reagent I.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II to all wells.

-

Incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement and Analysis:

-

Measure the absorbance of the resulting azo dye at approximately 540 nm using a microplate reader.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Use the linear equation from the standard curve to calculate the concentration of nitrite in the this compound samples.

-

High-Performance Liquid Chromatography (HPLC)

General Method Development Strategy:

-

Column Selection: A reverse-phase C18 column is a common starting point for the analysis of small organic molecules like this compound.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of this compound and diethylamine.

-

Detection: A UV detector set to ~250 nm can be used to monitor this compound. A mass spectrometer (LC-MS) can also be used for more specific detection and identification of decomposition products.

-

Kinetic Run: To perform a kinetic analysis, a solution of this compound can be prepared and incubated at a specific temperature. At various time points, an aliquot of the solution is removed, and the reaction is quenched (e.g., by rapid cooling or addition of a strong base). The samples are then analyzed by HPLC to determine the concentration of remaining this compound. A plot of concentration versus time can then be used to determine the decomposition rate constant.

References

DEANO Sodium Salt vs. Diethylammonium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of two common salt forms of the nitric oxide donor DEANO (1,1-diethyl-2-hydroxy-2-nitrosohydrazine): the sodium salt and the diethylammonium salt. This document is intended for researchers, scientists, and professionals in drug development who are utilizing these compounds in their work.

Introduction to this compound as a Nitric Oxide Donor

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, commonly known as this compound, belongs to the class of diazeniumdiolates or NONOates. These compounds are widely used in biomedical research due to their ability to spontaneously release nitric oxide (NO) under physiological conditions. NO is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The predictable and controlled release of NO from donors like this compound makes them invaluable tools for studying the biological effects of NO and for potential therapeutic applications.

The choice of the salt form of a drug can significantly impact its physicochemical properties, such as solubility, stability, and bioavailability, which in turn can influence its biological activity. This guide focuses on the two most frequently used salt forms of this compound: the sodium salt and the diethylammonium salt.

Chemical and Physical Properties

While direct comparative studies detailing the differences imparted by the sodium versus the diethylammonium counter-ion on the this compound anion are not extensively available in the reviewed literature, we can summarize the known properties of each salt.

Table 1: Physicochemical Properties of this compound Salts

| Property | This compound Sodium Salt | This compound Diethylammonium Salt |

| Molecular Formula | C4H10N3NaO2 | C8H22N4O2 |

| Molecular Weight | 155.13 g/mol | 206.29 g/mol |

| Appearance | White to off-white crystalline solid | White crystalline solid |

| Storage Conditions | -20°C to -80°C, protect from moisture | -20°C, protect from moisture |

Nitric Oxide Release Kinetics

The primary function of this compound is to release nitric oxide. The rate of this release is crucial for its biological effects. The decomposition of the this compound anion is pH-dependent, with the rate of NO release increasing as the pH decreases. Under physiological conditions (pH 7.4 and 37°C), this compound has a relatively short half-life.

Table 2: Nitric Oxide Release Profile of this compound

| Parameter | Value | Conditions |

| Half-life (t½) | ~2 minutes | pH 7.4, 37°C |

| Moles of NO released per mole of parent compound | 1.5 moles | pH 7.4, 37°C |

Synthesis of this compound Salts

The general synthesis of diazeniumdiolates involves the reaction of nitric oxide with a secondary amine in the presence of a base.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound salts.

Synthesis of this compound Sodium Salt

The synthesis of the sodium salt typically involves the reaction of diethylamine with nitric oxide gas in an organic solvent, using a sodium-containing base such as sodium methoxide.

Synthesis of this compound Diethylammonium Salt

For the diethylammonium salt, an excess of diethylamine can serve as both the reactant and the base. The reaction with nitric oxide gas yields the diethylammonium salt of the diazeniumdiolate.

Biological Activities and Applications

Both this compound sodium salt and diethylammonium salt are utilized for their ability to deliver NO in biological systems. Their applications are broad, though direct comparisons of the efficacy of the two salt forms in these applications are scarce in the literature.

-

Antimicrobial Activity: this compound has been shown to possess antimicrobial properties against a range of bacteria. The released NO can induce nitrosative and oxidative stress in bacterial cells, leading to inhibition of growth and biofilm dispersal.

-

Cardiovascular Research: As a vasodilator, this compound is used to study the effects of NO on blood vessels and cardiac function. It has been investigated for its potential in organ preservation during transplantation.

-

Neuroscience: NO is a key neurotransmitter, and this compound is used to investigate its roles in synaptic plasticity and neuronal signaling.

-

Cancer Research: The complex role of NO in cancer biology is studied using donors like this compound, as NO can have both pro- and anti-tumorigenic effects depending on its concentration and the cellular context.

Experimental Protocols

Measurement of Nitric Oxide Release

The release of NO from this compound salts can be quantified using several methods.

The Griess assay is a colorimetric method that indirectly measures NO by detecting its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions.

Protocol:

-

Solution Preparation: Prepare a stock solution of the this compound salt in a cooled, alkaline buffer (e.g., 10 mM NaOH) to prevent premature decomposition.

-

Decomposition: Dilute the stock solution into a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C to initiate NO release.

-

Sampling: At various time points, collect aliquots of the solution.

-

Griess Reaction:

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

-

Quantification: Measure the absorbance of the resulting azo dye at ~540 nm using a spectrophotometer.

-

Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Caption: Experimental workflow for the Griess assay.

Chemiluminescence-based NO analyzers offer a highly sensitive and direct method for measuring NO gas.

Protocol:

-

System Setup: A reaction vessel containing a physiological buffer at 37°C is purged with an inert gas (e.g., nitrogen or helium) that flows into the chemiluminescence detector.

-

Injection: A solution of the this compound salt is injected into the reaction vessel.

-

NO Release: The this compound decomposes and releases NO gas.

-

Detection: The inert gas carries the released NO to the detector, where it reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*).

-

Quantification: The decay of NO₂* to its ground state emits light, which is detected by a photomultiplier tube. The intensity of the light is proportional to the NO concentration.

Signaling Pathways

The biological effects of NO released from this compound are primarily mediated through the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP).

Caption: The canonical NO/cGMP signaling pathway.

Conclusion

This compound sodium salt and diethylammonium salt are both effective and widely used nitric oxide donors. While their fundamental chemical structure and NO-releasing moiety are identical, the choice of counter-ion may subtly influence properties such as stability and solubility in the solid state. However, based on the currently available scientific literature, there is a lack of direct comparative studies to definitively quantify these differences and their impact on biological efficacy in solution. Researchers should consider the specific requirements of their experimental setup, such as the desired solvent and potential for counter-ion effects, when selecting between these two salt forms. For most applications in physiological buffers, both salts are expected to behave similarly following dissolution and dissociation. Further research is warranted to fully elucidate the comparative profiles of these two important research tools.

The Genesis of Nitric Oxide Donors: A Technical Guide to the History and Discovery of NONOate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history and discovery of NONOate compounds, also known as diazeniumdiolates. From their initial synthesis as chemical curiosities to their current prominence as invaluable tools in pharmacology and drug development, this document traces the key milestones in their evolution. We delve into the fundamental chemistry of NONOates, their predictable and tunable release of nitric oxide (NO), and the experimental methodologies used for their characterization. Furthermore, this guide explores the primary signaling pathway modulated by NO and presents quantitative data on the properties of commonly used NONOates. Detailed experimental protocols and visual representations of workflows and signaling cascades are provided to serve as a practical resource for researchers in the field.

A Serendipitous Beginning: The Early History of NONOates

The story of NONOates begins not in a biology lab, but in the realm of inorganic chemistry. In 1961, Russell Drago and his colleagues first reported the reaction of nitric oxide (NO) with nucleophiles, such as diethylamine, resulting in the formation of a solid adduct.[1][2] At the time, the significance of this finding was not fully appreciated, and these compounds remained largely a laboratory curiosity.

The landscape began to change dramatically with the groundbreaking discovery of the biological roles of nitric oxide. The identification of NO as a crucial signaling molecule in the cardiovascular system, a discovery that earned Robert F. Furchgott, Louis J. Ignarro, and Ferid Murad the 1998 Nobel Prize in Physiology or Medicine, ignited fervent interest in compounds that could deliver NO in a controlled manner.[3][4][5] This created the perfect context for the rediscovery and development of the compounds Drago had synthesized decades earlier. Researchers soon realized that these adducts, now termed diazeniumdiolates or NONOates, could be hydrolyzed to regenerate bioactive NO.[1][2] This pivotal understanding transformed NONOates from chemical novelties into powerful tools for investigating the myriad physiological and pathophysiological effects of nitric oxide.

The Chemistry of Controlled Nitric Oxide Release

NONOates are a class of compounds characterized by the [N(O)NO]⁻ functional group.[6][7] Their general structure is R¹R²N-N(O)=NO⁻, where R¹ and R² are alkyl, aryl, or other organic groups.[8] A key feature of NONOates is their ability to spontaneously decompose under physiological conditions (pH 7.4, 37°C) to release nitric oxide.[6][7] This decomposition follows first-order kinetics, making the rate of NO release predictable and reproducible.[2]

The true versatility of NONOates lies in the fact that the rate of NO release and the half-life of the compound can be precisely tuned by modifying the chemical structure of the parent amine.[6] This has led to the synthesis of a wide array of NONOates with half-lives ranging from a mere 1.8 seconds for PROLI NONOate to 56 hours for DETA NONOate at physiological pH and temperature.[2][7] This tunable release allows researchers to mimic both the transient, localized bursts of NO seen in cellular signaling and the sustained, low-level release observed in other physiological processes.

Quantitative Properties of Common NONOate Compounds

The ability to select a NONOate with a specific NO-release profile is critical for experimental design. The following table summarizes the quantitative properties of several widely used NONOate compounds.

| NONOate Compound | Molecular Formula | Molecular Weight ( g/mol ) | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of NONOate |

| PROLI NONOate | C₅H₇N₃Na₂O₄ | 219.11 | ~1.8 seconds | 2 |

| MAHMA NONOate | C₃H₇N₃O₂·Na | 144.09 | ~1 minute | 2 |

| DEA NONOate | C₄H₁₀N₄O₂·Na | 177.14 | ~2 minutes | 1.5 |

| PAPA NONOate | C₃H₉N₅O₂ | 151.13 | ~15 minutes | 2 |

| Spermine (SPER) NONOate | C₁₀H₂₆N₆O₂ | 262.35 | ~39 minutes | 2 |

| DPTA NONOate | C₇H₁₉N₅O₂ | 205.26 | ~3 hours | 2 |

| DETA NONOate | C₄H₁₃N₅O₂ | 163.17 | ~20 hours | 2 |

Experimental Protocols for NONOate Characterization

Accurate characterization of NO release from NONOates is paramount for their effective use. The following sections detail the methodologies for key experiments.

Synthesis of a Representative NONOate: DETA NONOate

Principle: This protocol describes the reaction of a secondary amine (diethylenetriamine) with nitric oxide gas under high pressure to form the corresponding NONOate.

Materials:

-

Diethylenetriamine (DETA)

-

Nitric oxide (NO) gas (high purity)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Argon gas

-

High-pressure reaction vessel

Procedure:

-

A solution of diethylenetriamine in diethyl ether is prepared in a high-pressure reaction vessel.

-

The vessel is purged with argon gas to remove oxygen.

-

Nitric oxide gas is introduced into the vessel at a specified pressure (e.g., 5 atm).

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).

-

After the reaction, the vessel is vented to remove excess NO.

-

The solid product is collected by filtration and washed with diethyl ether.

-

The crude product is dissolved in a minimal amount of cold 0.01 M NaOH.

-

The NONOate is precipitated by the addition of cold diethyl ether.

-

The purified DETA NONOate is collected by filtration, dried under vacuum, and stored under an inert atmosphere at -80°C.[9]

Measurement of NO Release using the Griess Assay

Principle: The Griess assay is a colorimetric method that indirectly quantifies NO by measuring its stable breakdown product, nitrite (NO₂⁻). The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the nitrite concentration.[6][10]

Materials:

-

NONOate stock solution (prepared fresh in 0.01 M NaOH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (NaNO₂) standard solutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of sodium nitrite standards of known concentrations in PBS.

-

Dilute the NONOate stock solution into PBS at 37°C to initiate NO release.

-

At various time points, collect aliquots of the NONOate solution.

-

Add the collected aliquots and the nitrite standards to the wells of a 96-well plate.

-

Add the Griess Reagent to each well and incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Construct a standard curve using the absorbance values of the nitrite standards.

-

Determine the nitrite concentration in the NONOate samples from the standard curve, which corresponds to the amount of NO released.

Caption: Workflow for quantifying NO release from NONOates using the Griess assay.

Real-Time Detection of NO using Chemiluminescence

Principle: Chemiluminescence detection offers a highly sensitive and direct method for measuring NO in real-time. This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.[11][12]

Materials:

-

NONOate stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitric oxide analyzer (chemiluminescence detector)

-

Reaction chamber

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Calibrate the nitric oxide analyzer with a standard NO gas of known concentration.

-

Add PBS to the reaction chamber and purge with an inert gas to remove oxygen.

-

Inject the NONOate stock solution into the reaction chamber to initiate NO release.

-

Continuously pass the headspace gas from the reaction chamber through the nitric oxide analyzer.

-

Record the chemiluminescence signal over time to obtain a real-time profile of NO release.

Caption: Workflow for real-time NO detection from NONOates via chemiluminescence.

The Soluble Guanylate Cyclase (sGC) Signaling Pathway

The primary and most well-characterized signaling pathway for nitric oxide is the activation of soluble guanylate cyclase (sGC).[13][14] sGC is a heme-containing enzyme that, upon binding of NO to its heme moiety, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15][16] cGMP then acts as a second messenger, activating downstream targets such as cGMP-dependent protein kinases (PKG), which in turn phosphorylate various proteins to elicit a physiological response, most notably smooth muscle relaxation and vasodilation.[17] NONOates, by releasing NO, directly engage this pathway and have been instrumental in its elucidation.[8][18]

Caption: The NO/sGC/cGMP signaling pathway activated by NONOate compounds.

Conclusion and Future Directions

The journey of NONOate compounds from their obscure origins to their current status as indispensable research tools is a testament to the synergistic relationship between chemistry and biology. Their predictable and tunable release of nitric oxide has provided researchers with an unprecedented ability to probe the intricate roles of this gaseous signaling molecule. As our understanding of the diverse functions of NO continues to expand, the development of novel NONOates with enhanced targeting capabilities and sophisticated release mechanisms will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, cancer, and neurodegenerative conditions. The legacy of these remarkable compounds is still being written, with a future that promises even more exciting discoveries and applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Cyclic GMP-independent relaxation of rat pulmonary artery by spermine NONOate, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. mdpi.com [mdpi.com]

- 7. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic GMP-independent relaxation of rat pulmonary artery by spermine NONOate, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. doaj.org [doaj.org]

- 13. The Influence of Nitric Oxide on Soluble Guanylate Cyclase Regulation by Nucleotides: ROLE OF THE PSEUDOSYMMETRIC SITE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of the nitric oxide-soluble guanylyl cyclase pathway in obstructive airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 17. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of DEANO Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of the nitric oxide (NO) donor, Diethylamine NONOate (DEANO). Adherence to these guidelines is crucial for ensuring the stability and activity of this compound for reproducible experimental results.

Introduction

Diethylamine NONOate (this compound) is a member of the NONOate class of compounds that spontaneously release nitric oxide (NO) in a pH-dependent manner. It is a valuable tool in biomedical research for studying the physiological and pathological effects of NO. Proper preparation of stock solutions is the first critical step in any experiment involving this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C4H11N3O2 • C4H11N | [1] |

| Formula Weight | 206.3 g/mol | [1][2] |

| Purity | ≥98% | [1][2] |

| Appearance | Crystalline solid | [2][3] |

| UV Maximum (λmax) | 250 nm | [1][2] |

| Solubility in Ethanol | ~25 mg/mL | [1][2][3][4] |

| Solubility in DMSO | ~2 mg/mL | [1][2][3][4] |

| Solubility in DMF | ~2 mg/mL | [1][2][3][4] |

| Solubility in PBS (pH 7.2) | ~10 mg/mL | [1][2][3] |

| Half-life at 37°C, pH 7.4 | 2 minutes | [1] |

| Half-life at 22-25°C, pH 7.4 | 16 minutes | [1] |

| NO Moles Released per Mole of Parent Compound | 1.5 moles | [1] |

| Long-term Storage | -80°C under nitrogen | [2][3] |

| Stability at -80°C | ≥ 2 years | [1][2] |

Experimental Protocols

Materials

-

Diethylamine NONOate (this compound) solid

-

Anhydrous Ethanol, Dimethyl sulfoxide (DMSO), or Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Inert gas (e.g., nitrogen or argon)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol 1: Preparation of Organic Stock Solution

This protocol is recommended for preparing concentrated stock solutions for long-term storage.

-

Pre-weighing Preparation: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound is moisture-sensitive.[3]

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound solid using an analytical balance.

-

Solvent Addition: Add the appropriate volume of anhydrous organic solvent (ethanol, DMSO, or DMF) to the this compound solid to achieve the desired concentration. It is recommended to purge the solvent with an inert gas before use.[2][5]

-

Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Purge the headspace of each vial with inert gas before sealing. Store the aliquots at -80°C for long-term stability.[3][6]

Protocol 2: Preparation of Aqueous Stock Solution

This protocol is suitable for preparing this compound solutions for immediate use in aqueous experimental systems. Note that aqueous solutions are not recommended for long-term storage.[2]

-

Weighing: Follow steps 1 and 2 from Protocol 1.

-

Solvent Addition: Directly dissolve the crystalline this compound in cold (on ice) PBS (pH 7.2) to the desired concentration.

-

Dissolution: Gently vortex or pipette up and down to dissolve the solid completely.

-

Immediate Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[2]

Quality Control

The concentration of the this compound stock solution can be verified by UV spectrophotometry. This compound has a characteristic UV absorbance at 250 nm.[3]

Mandatory Visualizations

Caption: Experimental workflow for this compound stock solution preparation and use.

Caption: Simplified signaling pathway of nitric oxide (NO) released from this compound.

References

Application Notes and Protocols for Calculating DEANO Concentration in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine NONOate (DEANO) is a potent and widely used nitric oxide (NO) donor in cell culture experiments. As a member of the NONOate class of compounds, this compound spontaneously decomposes in aqueous solutions to release nitric oxide, a critical signaling molecule involved in numerous physiological and pathological processes.[1] These processes include vasodilation, neurotransmission, and immune responses.[2] The controlled release of NO from this compound allows researchers to investigate the multifaceted roles of nitric oxide in cellular signaling, cytotoxicity, and apoptosis.[3][4]

This document provides detailed protocols for the preparation and application of this compound in cell culture, guidelines for calculating appropriate working concentrations, and an overview of the nitric oxide signaling pathway.

Data Presentation

This compound Physicochemical Properties and Storage Conditions

| Property | Value | Source |

| Molecular Weight | 206.29 g/mol | |

| Purity | >97% | |

| Form | Solid | |

| Solubility | Soluble in Ethanol (to 100 mM), DMSO (to 10 mM), and PBS (pH 7.2, to 10 mg/mL) | [2] |

| Half-life (pH 7.4) | ~2 minutes at 37°C; ~16 minutes at 22-25°C | [2][3] |

| NO Release | 1.5 moles of NO per mole of parent compound | [2][3] |

| Long-term Storage | -80°C (up to 12 months, desiccated) | |

| Stock Solution Storage | -80°C in DMSO (up to 6 months) |

Recommended Working Concentrations of this compound for Cell Culture

| Cell Type | Biological Effect | Concentration Range (µM) | Source |

| Melanoma Cells | Inhibition of migration and invasiveness | 10 - 100 | [5] |

| Lung Cancer Cells | Inhibition of migration and invasiveness | 10 - 100 | [5] |

| Melanoma Cells | Cytotoxicity | > 100 | [5] |

| Lung Cancer Cells | Cytotoxicity | > 100 | [5] |

| General (starting point) | NO signaling studies | 1 - 100 | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

Diethylamine NONOate (this compound) solid

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Method:

-

Pre-warm anhydrous DMSO to room temperature.

-

In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound solid.

-

Dissolve the this compound in the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

-

Gently vortex until the solid is completely dissolved.

-

Dispense the stock solution into sterile, amber microcentrifuge tubes. The use of amber tubes is recommended to protect the light-sensitive compound.

-

Store the aliquots at -80°C for up to 6 months.

Protocol 2: Calculation of this compound Working Concentration

To calculate the volume of stock solution needed to achieve a desired final concentration in your cell culture medium, use the following formula:

M1V1 = M2V2

Where:

-

M1 = Concentration of the stock solution (e.g., 10 mM)

-

V1 = Volume of the stock solution to be added (this is what you are solving for)

-

M2 = Desired final concentration in the cell culture medium (e.g., 100 µM)

-

V2 = Final volume of the cell culture medium

Example Calculation:

To prepare 10 mL of cell culture medium with a final this compound concentration of 100 µM from a 10 mM stock solution:

-

Convert all concentrations to the same units (e.g., µM): 10 mM = 10,000 µM.

-

Rearrange the formula to solve for V1: V1 = (M2 * V2) / M1

-

Substitute the values: V1 = (100 µM * 10 mL) / 10,000 µM

-

Calculate V1: V1 = 0.1 mL or 100 µL

Therefore, you would add 100 µL of the 10 mM this compound stock solution to 9.9 mL of cell culture medium to achieve a final concentration of 100 µM.

Protocol 3: Treatment of Cells with this compound

Materials:

-

Cultured cells in appropriate vessels (e.g., 6-well plates, 96-well plates)

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Control vehicle (e.g., DMSO)

-

Pipettes and sterile, filtered pipette tips

Method:

-

Culture cells to the desired confluency.

-

Warm the complete cell culture medium to 37°C.

-

Prepare the this compound working solutions by diluting the stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentrations. Prepare these solutions immediately before use, as this compound has a short half-life in aqueous solutions.[3]

-

Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to an equal volume of complete cell culture medium. The final concentration of the solvent in the medium should be consistent across all conditions and should not exceed a level that is toxic to the cells (typically <0.1%).

-

Carefully remove the existing medium from the cultured cells.

-

Add the freshly prepared this compound-containing medium or the vehicle control medium to the respective wells.

-

Return the cells to the incubator for the desired treatment duration. Due to the short half-life of this compound, consider replenishing the medium for longer-term experiments.

-

After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, Western blot, flow cytometry).

Mandatory Visualization

Caption: Experimental workflow for this compound treatment in cell culture.

Caption: Simplified nitric oxide signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. DEA NONOate | 372965-00-9 [m.chemicalbook.com]

- 4. The contribution of N2O3 to the cytotoxicity of the nitric oxide donor DETA/NO: an emerging role for S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]

DEANO Administration for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine NONOate (DEANO) is a well-characterized diazeniumdiolate that serves as a potent, short-acting nitric oxide (NO) donor. Due to its ability to spontaneously release NO under physiological conditions, this compound is a valuable tool for investigating the multifaceted roles of NO in various biological processes, including vasodilation, neurotransmission, and immune response. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, with a focus on cancer and neurodegenerative disease models. The information compiled is intended to guide researchers in designing and executing robust and reproducible experiments.

Mechanism of Action: The Nitric Oxide (NO) Signaling Pathway

This compound exerts its biological effects through the release of nitric oxide. NO is a highly reactive gaseous signaling molecule that plays a crucial role in a wide range of physiological and pathological processes. One of the primary signaling pathways activated by NO is the soluble guanylate cyclase (sGC) pathway.

In this pathway, NO diffuses across cell membranes and binds to the heme moiety of sGC. This binding activates the enzyme, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a cascade of cellular responses. These responses can include smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.

Figure 1: The Nitric Oxide (NO) - cGMP Signaling Pathway.

Physicochemical Properties and Solution Preparation

This compound is a crystalline solid that is soluble in various solvents. Proper preparation and handling of this compound solutions are critical for successful and reproducible in vivo experiments.

Table 1: Solubility and Stability of this compound

| Solvent | Solubility | Stability of Solution |

| Ethanol | ~25 mg/mL | Purge with inert gas for stock solutions. |

| DMSO | ~2 mg/mL | Purge with inert gas for stock solutions. |

| Dimethyl formamide (DMF) | ~2 mg/mL | Purge with inert gas for stock solutions. |

| PBS (pH 7.2) | ~10 mg/mL | Not recommended for storage for more than one day. |

| 0.01 M NaOH | Stable | Can be stored at 0°C for 24 hours. |

Data sourced from product information sheets.

Protocol: Preparation of this compound for Injection

Materials:

-

This compound sodium salt

-

Sterile, pyrogen-free vehicle (e.g., Phosphate Buffered Saline (PBS), 0.9% saline)

-

Sterile 0.1 M NaOH (for stock solution preparation if needed)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (e.g., 27-30G)

-

Vortex mixer

-

pH meter

Procedure:

-

Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube under aseptic conditions.

-

Dissolution:

-

For direct use: Dissolve the weighed this compound in the desired volume of cold, sterile PBS (pH 7.2) or 0.9% saline to achieve the final desired concentration. Vortex briefly to ensure complete dissolution. Prepare this solution immediately before administration due to the limited stability of this compound in neutral aqueous solutions.

-

For stock solutions: For more stable stock solutions, this compound can be dissolved in a minimal amount of 0.01 M NaOH. This alkaline solution can be stored at 0°C for up to 24 hours. Immediately before injection, dilute the stock solution to the final concentration with sterile PBS or saline and adjust the pH to 7.2-7.4 if necessary.

-

-

Sterilization: If the solution is not prepared from sterile components, it should be filtered through a 0.22 µm sterile filter before injection.

-

Administration: Use the prepared this compound solution for injection immediately.

In Vivo Administration Protocols

The choice of administration route and dosage depends on the specific animal model and the research question. Intraperitoneal (IP) injection is a common and relatively simple method for systemic administration in mice.

Experimental Workflow: General In Vivo Study

Figure 2: General workflow for an in vivo study involving this compound administration.

Protocol: Intraperitoneal (IP) Injection in Mice

Materials:

-

Prepared sterile this compound solution

-

Mouse restraint device (optional)

-

Sterile 1 mL syringe with a 27-30G needle

-

70% ethanol

Procedure:

-

Animal Restraint: Properly restrain the mouse. One common method is to scruff the mouse by gently but firmly grasping the loose skin over the neck and shoulders.

-

Injection Site: Turn the mouse over to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

-

Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Injection: Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If the aspiration is clear, slowly inject the this compound solution. The typical injection volume for a mouse is 100-200 µL.

-

Withdrawal: Withdraw the needle and return the mouse to its cage.

-

Monitoring: Monitor the animal for any adverse reactions after the injection.

Application in Cancer Models

NO has complex and context-dependent roles in cancer, including both pro- and anti-tumorigenic effects. This compound can be used to investigate these effects in various cancer models.

Table 2: Example of this compound Administration in a Cancer Model

| Parameter | Description | Reference |

| Animal Model | Nude mice with subcutaneous tumor xenografts | General xenograft protocols |

| Tumor Cell Line | e.g., Human colon cancer cells | General xenograft protocols |

| This compound Dosage | To be determined by dose-response studies. A starting point could be in the range of 1-10 mg/kg. | Requires specific experimental data |

| Administration Route | Intraperitoneal (IP) or Intratumoral (IT) | Requires specific experimental data |

| Vehicle | Sterile PBS (pH 7.2) | |

| Treatment Schedule | e.g., Daily or every other day for a specified period | Requires specific experimental data |

| Endpoint Measurement | Tumor volume, tumor weight, apoptosis markers (e.g., caspase-3), angiogenesis markers (e.g., CD31) | Requires specific experimental data |

Note: Specific quantitative data for this compound's effect on tumor volume is currently limited in publicly available literature and requires further experimental investigation.

Application in Neurodegenerative Disease Models

NO is a key molecule in the nervous system, involved in both neuroprotection and neurotoxicity. This compound is a useful tool to study the role of NO in models of stroke, Alzheimer's disease, and Parkinson's disease.

Table 3: Example of this compound Administration in a Neurodegeneration Model (Stroke)

| Parameter | Description | Reference |

| Animal Model | Mice subjected to middle cerebral artery occlusion (MCAO) | General stroke model protocols |

| This compound Dosage | 0.1 µmol/L was used in an ex vivo heart preservation model, suggesting a low dose may be effective. In vivo doses would need to be determined. | |

| Administration Route | Intraperitoneal (IP) or Intravenous (IV) | Requires specific experimental data |

| Vehicle | Sterile PBS (pH 7.2) | |

| Treatment Schedule | e.g., Administered at the time of reperfusion | Requires specific experimental data |

| Endpoint Measurement | Infarct volume, neurological deficit scores, markers of neuroinflammation (e.g., cytokine levels) | Requires specific experimental data |

Concluding Remarks

This compound is a valuable pharmacological tool for the in vivo investigation of nitric oxide signaling. The protocols and information provided herein offer a foundation for researchers to design and conduct experiments in animal models of cancer and neurodegenerative diseases. It is crucial to perform dose-response studies to determine the optimal concentration for a given model and research question. Careful preparation and handling of this compound solutions are paramount to ensure the reliability and reproducibility of experimental outcomes. Further research is warranted to establish

DEANO (Diethylamine NONOate): Application Notes and Protocols for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEANO (Diethylamine NONOate) is a valuable tool in neuroscience research, acting as a potent and predictable nitric oxide (NO) donor. As a member of the NONOate class of compounds, this compound spontaneously decomposes in aqueous solutions at physiological pH and temperature to release two molecules of NO per molecule of the parent compound. This controlled release allows for the precise investigation of the multifaceted roles of NO in the central nervous system, including its influence on neuronal signaling, synaptic plasticity, neurotoxicity, and neuroprotection. These application notes provide an overview of this compound's use in key neuroscience research areas, complete with detailed experimental protocols and quantitative data to facilitate experimental design and execution.

Mechanism of Action

This compound's primary mechanism of action is the release of nitric oxide. NO is a highly reactive gaseous signaling molecule that readily diffuses across cell membranes. In the nervous system, one of its principal targets is soluble guanylate cyclase (sGC). Activation of sGC by NO leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent elevation in intracellular cGMP concentration activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets, leading to a cascade of physiological effects. Additionally, NO can directly interact with other proteins through S-nitrosylation, influencing their function.

Key Applications in Neuroscience Research

This compound is utilized in a variety of in vitro and in vivo models to explore the functional roles of nitric oxide in the nervous system. Key applications include:

-

Modulation of Neuronal Excitability and Firing: Investigating the effects of NO on neuronal action potential firing rates and patterns.

-

Neuroprotection and Neurotoxicity Studies: Assessing the dual role of NO in promoting neuronal survival or inducing cell death under different pathological conditions.

-

Analysis of Locomotor Activity: Examining the influence of NO signaling on motor control and behavior in animal models.

-

Investigation of Synaptic Plasticity: Studying the involvement of NO in processes such as long-term potentiation (LTP) and long-term depression (LTD).

-

Cortical Spreading Depression Models: Using this compound to understand the role of NO in the initiation and propagation of cortical spreading depression waves, which are implicated in migraine and stroke.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in various neuroscience applications.

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice

| This compound Concentration | Change in Locomotor Burst Amplitude (%) | Change in Locomotor Burst Frequency (%) |

| 50 µM | Increase | Decrease |

| 200 µM | Decrease | Decrease |

Data adapted from studies on isolated mouse spinal cord preparations.

Table 2: Effective Concentrations of this compound in In Vitro Neuroscience Assays

| Application | Cell/Tissue Type | This compound Concentration Range | Observed Effect |

| Neuroprotection | Rat Cortical Neurons | 1 - 10 µM | Inhibition of H₂O₂-induced neurotoxicity. |

| Neuronal Firing | Rat Cortical Neurons | 10 - 100 µM | Modulation of neuronal firing rates. |

| cGMP Accumulation | Primary Striatal Neurons | 1 - 100 µM | Concentration-dependent increase in cGMP levels. |

| Cortical Spreading Depression | Rat Brain Slices | 1 - 100 µM | Reversal of NOS inhibition effects. |

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons

Objective: To assess the neuroprotective effects of this compound against oxidative stress-induced neuronal death.

Materials:

-

Primary cortical neuron cultures (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound sodium salt

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay kit

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well culture plates

-

Spectrophotometer

Procedure:

-

Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

-

This compound Pre-treatment: Prepare fresh stock solutions of this compound in cooled, degassed PBS. Dilute the this compound stock solution in culture medium to final concentrations ranging from 1 µM to 10 µM. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 2 hours.

-

Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in culture medium (e.g., 100 µM). After the this compound pre-treatment, add the H₂O₂ solution to the wells. Include control wells with no this compound and/or no H₂O₂.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Protocol 2: Analysis of Locomotor Activity in Mice

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

-

Adult male C57BL/6 mice

-

This compound sodium salt

-

Sterile saline solution (0.9% NaCl)

-

Open field apparatus equipped with automated tracking software

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-